molecular formula C17H8ClF3N2O2S B11139811 11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B11139811
M. Wt: 396.8 g/mol
InChI Key: OPECDMRTRRBCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of aromatic rings, a hydroxyl group, a trifluoromethyl group, and a sulfur atom, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and thiophenes.

    Introduction of Functional Groups:

    Final Cyclization: The final step often includes a cyclization reaction to form the complete tricyclic structure, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the aromatic rings or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with proteins and enzymes are studied to understand its potential as a biochemical tool or therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug discovery.

Medicine

The compound’s pharmacological properties are investigated for potential therapeutic applications. Its unique structure may offer advantages in targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H8ClF3N2O2S

Molecular Weight

396.8 g/mol

IUPAC Name

11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

InChI

InChI=1S/C17H8ClF3N2O2S/c18-8-3-1-7(2-4-8)10-5-9(17(19,20)21)13-14-15(26-16(13)22-10)11(24)6-12(25)23-14/h1-6H,(H2,23,24,25)

InChI Key

OPECDMRTRRBCRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.